molecular formula C18H18FN3OS B4608070 3-{4-ETHYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER

3-{4-ETHYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER

Cat. No.: B4608070
M. Wt: 343.4 g/mol
InChI Key: RLVQQDBFGJGQAY-UHFFFAOYSA-N
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Description

3-{4-ETHYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER: is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a triazole ring, an ethyl group, a fluorobenzyl group, and a phenyl methyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved through a between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a thiol group.

    Attachment of the Phenyl Methyl Ether: The final step involves the etherification of the phenol group with a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve the same synthetic steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the fluorobenzyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The phenyl methyl ether moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use as an antifungal or antibacterial agent due to the triazole ring.

Medicine:

  • Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.

Industry:

  • Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{4-ETHYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, disrupting their normal function. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfur atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of their activity.

Comparison with Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar biological activities.

    Fluorobenzyl derivatives: Compounds with a fluorobenzyl group that exhibit similar properties.

    Phenyl methyl ethers: Compounds with a phenyl methyl ether moiety that are used in various applications.

Uniqueness:

  • The combination of the triazole ring, fluorobenzyl group, and phenyl methyl ether moiety makes this compound unique, providing a balance of biological activity and chemical stability.
  • Its ability to undergo various chemical reactions and form diverse derivatives enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

4-ethyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-3-22-17(13-8-6-9-15(11-13)23-2)20-21-18(22)24-12-14-7-4-5-10-16(14)19/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVQQDBFGJGQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{4-ETHYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER
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3-{4-ETHYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER
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3-{4-ETHYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER
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3-{4-ETHYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER
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3-{4-ETHYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER
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3-{4-ETHYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL METHYL ETHER

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